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6,6-Dimethylbicyclo[3.1.1]heptane

Cat. No.: B090143
CAS No.: 127-92-4
M. Wt: 124.22 g/mol
InChI Key: UCZTUROBDISEKY-UHFFFAOYSA-N
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Description

Historical Context and Significance of Bridged Bicyclic Hydrocarbons

Bridged bicyclic hydrocarbons, a class of molecules characterized by two rings sharing three or more atoms, have played a pivotal role in the evolution of organic chemistry. wikipedia.org Their rigid, three-dimensional structures provided a unique platform for testing and refining fundamental concepts of chemical bonding and stereochemistry. In the late 19th century, Adolf von Baeyer proposed his strain theory, which, despite its limitations, was a seminal attempt to correlate the stability of cyclic compounds with their bond angles. youtube.comresearchgate.netpharmaguideline.com Baeyer's initial assumption that all rings were planar led to incorrect predictions about the stability of larger rings. youtube.compharmaguideline.comslideshare.net However, the study of strained systems like those found in bridged bicyclic molecules was crucial in developing a more nuanced understanding of molecular geometry and the concept of angle strain. researchgate.netresearchgate.net

A cornerstone in the study of these compounds is Bredt's Rule, formulated by Julius Bredt in 1924. purechemistry.org This rule states that a double bond cannot be placed at a bridgehead position in a small bridged ring system because it would introduce excessive strain. numberanalytics.comchemistnotes.com The p-orbitals of the would-be double bond cannot achieve the necessary planar alignment for effective overlap due to the rigid, bicyclic framework. chemistnotes.com This principle has been instrumental in predicting the outcomes of chemical reactions and guiding the design of synthetic pathways for complex molecules. purechemistry.orgnumberanalytics.com For decades, Bredt's rule was considered a strict constraint, but recent research has demonstrated the synthesis of molecules that violate this rule, so-called "anti-Bredt olefins," opening new avenues in pharmaceutical research and drug discovery. ucla.edusciencedaily.com The study of bridged bicyclic hydrocarbons, therefore, has not only been foundational to our understanding of chemical structure but continues to be an area of active research, pushing the boundaries of what is synthetically achievable. ucla.edu

Overview of the Bicyclo[3.1.1]heptane Scaffold in Natural Products and Synthetic Targets

The bicyclo[3.1.1]heptane skeleton is a prominent structural motif found in a wide variety of natural products, most notably in the terpenes. nih.gov Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and many, like α-pinene and β-pinene, are major components of the essential oils of coniferous trees. wikipedia.orgwikipedia.org These compounds are not only responsible for the characteristic scent of pine forests but are also of significant industrial importance, serving as precursors in the synthesis of fragrances, flavorings, and other fine chemicals. bohrium.comnih.gov For instance, α-pinene is a key starting material for the production of camphor. wikipedia.org

The unique three-dimensional structure of the bicyclo[3.1.1]heptane scaffold has also made it an attractive target in medicinal chemistry and drug discovery. acs.orgnih.gov The replacement of flat aromatic rings with saturated, rigid structures like bicyclo[3.1.1]heptane can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability and solubility. acs.orgresearchgate.netresearchgate.net This strategy, often referred to as "escaping from flatland," aims to create more specific and effective pharmaceuticals. chemrxiv.org Consequently, there has been significant research into developing new synthetic methods to access functionalized bicyclo[3.1.1]heptane derivatives. nih.govresearchgate.netresearchgate.net These methods include intramolecular cycloadditions and reactions involving highly strained intermediates like [3.1.1]propellane. acs.orgresearchgate.netacs.org The bicyclo[3.1.1]heptane framework is also found in more complex natural products that have been targets for total synthesis, further driving innovation in synthetic organic chemistry. acs.orgmasterorganicchemistry.com

Nomenclatural and Structural Specificities of 6,6-Dimethylbicyclo[3.1.1]heptane and its Derivatives

The systematic naming of bicyclic compounds follows the IUPAC nomenclature rules. For a bridged bicyclic system, the name starts with "bicyclo," followed by brackets containing the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. libretexts.orgchemistrysteps.com The total number of carbons in the bicyclic system determines the parent alkane name. Thus, the compound with the IUPAC name This compound has a bicyclo[3.1.1]heptane core. nih.gov This indicates a total of seven carbon atoms in the bicyclic framework. The numbers in the brackets, [3.1.1], specify that there are three atoms on one bridge, and one atom on each of the other two bridges between the bridgehead carbons. The "6,6-dimethyl" prefix indicates two methyl groups are attached to the carbon atom at position 6. This compound is more commonly known by its trivial name, pinane (B1207555) . wikipedia.org

Pinane exists as two diastereomers: cis-pinane (B1246623) and trans-pinane. wikipedia.org This isomerism arises from the relative orientation of the methyl group at C2 and the gem-dimethyl bridge. In cis-pinane, the C2-methyl group is on the same side of the main ring as the gem-dimethyl bridge, while in trans-pinane, it is on the opposite side. researchgate.net Both cis- and trans-pinane are chiral and can exist as enantiomers. wikipedia.org The hydrogenation of the naturally occurring pinenes (α-pinene and β-pinene) leads to the formation of pinane. wikipedia.org The specific stereoisomer obtained depends on the starting pinene isomer and the reaction conditions.

Below is a table summarizing the key identifiers for pinane and its isomers:

Table 1: Identifiers for Pinane Isomers
Isomer IUPAC Name CAS Number PubChem CID
cis-Pinane (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane 4755-33-3 10969850
trans-Pinane (1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane 6876-13-7 6429433

The bicyclo[3.1.1]heptane ring system is inherently strained, with a notable feature being a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring. This structural arrangement imparts specific reactivity to pinane and its derivatives, which are widely utilized in synthetic organic chemistry. nih.gov For example, derivatives such as cis- and trans-pinanol can be synthesized from pinane and serve as versatile intermediates. wikipedia.orgforeverest.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B090143 6,6-Dimethylbicyclo[3.1.1]heptane CAS No. 127-92-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127-92-4

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C9H16/c1-9(2)7-4-3-5-8(9)6-7/h7-8H,3-6H2,1-2H3

InChI Key

UCZTUROBDISEKY-UHFFFAOYSA-N

SMILES

CC1(C2CCCC1C2)C

Canonical SMILES

CC1(C2CCCC1C2)C

Origin of Product

United States

Synthetic Methodologies for 6,6 Dimethylbicyclo 3.1.1 Heptane Derivatives

Classic Approaches to Bicyclo[3.1.1]heptane Skeleton Construction

Pinane-Based Syntheses and Transformations

The most well-established and widely utilized approach for the synthesis of 6,6-dimethylbicyclo[3.1.1]heptane derivatives leverages the readily available and naturally occurring pinane (B1207555) skeleton. Both α-pinene and β-pinene, major constituents of turpentine, serve as versatile starting materials for accessing a wide array of functionalized bicyclo[3.1.1]heptane structures. These transformations often involve stereoselective reactions that take advantage of the inherent chirality of the pinane framework.

A variety of stereoisomers based on the α- and ω-side chain ring junctions of this compound have been synthesized for pharmacological evaluation. Furthermore, four stereoisomers of this compound derivatives featuring a substituted sulfonylamino group at the C-2 position have been synthesized from (-)-myrtenol and (+)-nopinone.

The synthesis of pinane-based 1,3-difunctionalized derivatives has also been explored for their application as chiral catalysts. For instance, 1,3-aminoalcohols have been prepared from (-)-nopinone through a stereoselective Mannich condensation followed by reduction of the resultant β-amino ketone. These key aminoalcohol intermediates can be further transformed into a library of primary, secondary, and tertiary substituted aminoalcohols. The synthesis of new aminodiol derivatives from commercially available natural (-)-β-pinene has also been reported for their potential as chiral ligands in asymmetric synthesis. nih.gov

Below is a table summarizing the synthesis of various pinane-based aminodiol and aminoalcohol derivatives with their respective yields.

Starting MaterialProductYield (%)
Epoxide of (-)-α-pinene(1R,2R,3S,5R)-3-((Benzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol95
Epoxide of (-)-α-pinene(1R,2S,3S,5R)-3-((((R)-1-phenylethyl)amino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol43
Epoxide of (-)-α-pinene(1R,2S,3S,5R)-3-((((S)-1-phenylethyl)amino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol45
Epoxide of (-)-α-pinene(1R,2R,3S,5R)-3-((Diisopropylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol32
Epoxide of (-)-α-pinene(1R,2S,3S,5R)-3-((Dibenzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol40
Epoxide of (-)-α-pinene(1R,2S,3S,5R)-3-((4-Benzylpiperidin-1-yl)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol55

Ring-Opening Reactions of Strained Precursors (e.g., [3.1.1]propellanes, bicyclo[1.1.0]butanes)

An alternative strategy for the construction of the bicyclo[3.1.1]heptane skeleton involves the ring-opening of highly strained precursor molecules. These methods offer a distinct entry into this ring system, often providing access to substitution patterns that are not readily achievable from pinane-based routes.

[3.1.1]Propellanes: The radical-mediated ring-opening of [3.1.1]propellane has emerged as a powerful method for the synthesis of bicyclo[3.1.1]heptanes. researchgate.netscispace.com This approach allows for the introduction of a wide range of functional groups at the bridgehead positions. A scalable, multi-gram synthesis of [3.1.1]propellane has been developed, making this precursor more accessible for synthetic applications. researchgate.netspringernature.com The functionalization of [3.1.1]propellane can be achieved through photocatalyzed-atom transfer radical addition reactions, yielding various bicyclo[3.1.1]heptane iodides. researchgate.netspringernature.com These iodides can be further elaborated using reactions such as iron-catalyzed Kumada coupling with Grignard reagents. researchgate.netspringernature.com

The following table showcases the yields of bicyclo[3.1.1]heptane derivatives synthesized via the radical ring-opening of [3.1.1]propellane.

Reactant with [3.1.1]propellaneProductYield (%)
Perfluorohexyl iodide1-Iodo-5-(perfluorohexyl)bicyclo[3.1.1]heptane85
Ethyl iodoacetateEthyl 2-(5-iodobicyclo[3.1.1]heptan-1-yl)acetate76
N-Iodosuccinimide1,5-Diiodobicyclo[3.1.1]heptane65

Bicyclo[1.1.0]butanes: Bicyclo[1.1.0]butanes are another class of strained precursors that can be utilized in the synthesis of the bicyclo[3.1.1]heptane framework. These highly reactive molecules can undergo cycloaddition reactions with various partners to construct the target bicyclic system. For instance, a palladium-catalyzed double strain-release (3 + 3) cycloaddition between bicyclo[1.1.0]butanes and vinylcyclopropanes has been developed to afford vinylbicyclo[3.1.1]heptanes. rsc.org Furthermore, a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, catalyzed by a tetraalkoxydiboron compound, provides a route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov

Modern Strategies in the Synthesis of this compound Scaffolds

In addition to the classic approaches, a number of modern synthetic methodologies have been developed to access this compound scaffolds, offering novel and efficient pathways to this important structural motif.

Photochemical Cycloaddition Reactions

Photochemical reactions provide a powerful tool for the construction of complex molecular architectures, and have been successfully applied to the synthesis of the bicyclo[3.1.1]heptane skeleton. A notable example is the photoinduced intermolecular [3σ + 2σ]-cycloaddition for the construction of aminobicyclo[3.1.1]heptanes. nih.gov This reaction utilizes bicyclo[1.1.0]butanes and cyclopropylamines under mild, photocatalytic conditions to generate trisubstituted bicyclo[3.1.1]heptanes. nih.gov This method is particularly attractive as it allows for the formation of multiple carbon-carbon bonds in a single step.

The table below presents the yields of various aminobicyclo[3.1.1]heptane derivatives synthesized via this photochemical approach.

Cyclopropylamine DerivativeProductYield (%)
N-(4-fluorophenyl)cyclopropan-1-amine4-((4-fluorophenyl)amino)-1,5-diphenylbicyclo[3.1.1]heptane-6-carbonitrile75
N-(4-chlorophenyl)cyclopropan-1-amine4-((4-chlorophenyl)amino)-1,5-diphenylbicyclo[3.1.1]heptane-6-carbonitrile36
N-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine1,5-diphenyl-4-((4-(trifluoromethyl)phenyl)amino)bicyclo[3.1.1]heptane-6-carbonitrile63
N-(4-(trifluoromethoxy)phenyl)cyclopropan-1-amine1,5-diphenyl-4-((4-(trifluoromethoxy)phenyl)amino)bicyclo[3.1.1]heptane-6-carbonitrile62

Intramolecular photocycloaddition reactions have also been employed in the stereoselective synthesis of bicyclo[3.1.1]heptane derivatives.

Transition-Metal Catalyzed C-C Bond Formations

Transition-metal catalyzed hydrovinylation, an atom-economical carbon-carbon bond-forming reaction, has been utilized in the synthesis of functionalized this compound scaffolds. A key example is the hydrovinylation of nopadiene, a derivative of β-pinene. mdpi.commdpi.com The reaction of nopadiene with ethylene, catalyzed by a cationic ruthenium complex, proceeds via an unanticipated 1,4-regioselectivity to yield (1R,3R,5S,Z)-2-ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane. mdpi.commdpi.com This reaction demonstrates the utility of transition metal catalysis in controlling the regioselectivity of C-C bond formation in the synthesis of complex bicyclic systems.

Radical Indolization Processes

A novel strategy for synthesizing indolo-bicyclo[3.1.1]heptane, a potential isostere for carbazole, has been developed utilizing a radical indolization process. chemrxiv.orgchemrxiv.orgnih.gov This method employs bicyclo[1.1.0]butanes (BCBs) as radical precursors and terminators within the Fukuyama radical indolization reaction framework, reacting with 2-alkenylarylisocyanides. chemrxiv.orgchemrxiv.org The significance of this approach lies in its ability to construct a complex tricyclic system in a single, efficient step. chemrxiv.orgchemrxiv.org

The reaction mechanism is initiated by the activation of BCBs to form radicals. chemrxiv.org These radicals subsequently add to the isonitrile functional group of the 2-alkenylarylisocyanide, which generates an imidoyl radical intermediate. chemrxiv.org This intermediate then undergoes a 5-exo-trig cyclization to create a C(sp3) radical. The final step involves radical recombination to close the second ring, yielding the desired indolo-bicyclo[3.1.1]heptane product. chemrxiv.org This synthetic route is a notable example where two distinct functional groups, the isonitrile and the alkene, are sequentially engaged in the cyclization process in the context of BCB chemistry. chemrxiv.orgchemrxiv.orgnih.gov Semisaturated ring systems like the one produced are of increasing interest in medicinal chemistry. chemrxiv.orgnih.gov

Table 1: Key Features of Radical Indolization for Indolo-bicyclo[3.1.1]heptane Synthesis

Feature Description Source
Reactants Bicyclo[1.1.0]butanes (BCBs), 2-Alkenylarylisocyanides chemrxiv.orgchemrxiv.org
Reaction Type Fukuyama Radical Indolization chemrxiv.orgchemrxiv.org
Key Intermediate Imidoyl radical chemrxiv.org
Cyclization Steps 5-exo-trig cyclization followed by radical recombination chemrxiv.org
Product Indolo-bicyclo[3.1.1]heptane chemrxiv.orgchemrxiv.org

| Significance | Single-step synthesis of a tricyclic system; sequential involvement of isonitrile and alkene groups. | chemrxiv.orgchemrxiv.org |

Formal Dipolar Cycloadditions

A method for accessing polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes involves a formal dipolar [4π+2σ] cycloaddition. researchgate.net This reaction occurs between bicyclo[1.1.0]butanes and nitrones and is catalyzed by Europium(III) trifluoromethanesulfonate (Eu(OTf)3). researchgate.net This particular methodology is the first reported synthesis to fabricate bicyclo[3.1.1]heptanes that are adorned with multiple heteroatoms. researchgate.net The process is characterized by its mild reaction conditions and its tolerance for a variety of functional groups. researchgate.net Such cycloadditions provide a convenient pathway for synthesizing complex heterocyclic systems. chim.it

The reaction represents a formal 1,3-dipolar cycloaddition, a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. chim.it In this specific case, the bicyclo[1.1.0]butane acts as the 2σ-component, and the nitrone serves as the 4π-dipolar component. The Lewis acid catalyst, Eu(OTf)3, facilitates the cycloaddition to yield the 2-oxa-3-azabicyclo[3.1.1]heptane scaffold, which is considered a potential bioisostere for meta-substituted arenes. researchgate.net

Table 2: Eu(OTf)3-Catalyzed Formal Dipolar Cycloaddition

Parameter Details Source
Reaction Type Formal Dipolar [4π+2σ] Cycloaddition researchgate.net
Substrates Bicyclo[1.1.0]butanes, Nitrones researchgate.net
Catalyst Europium(III) trifluoromethanesulfonate (Eu(OTf)3) researchgate.net
Product Polysubstituted 2-Oxa-3-azabicyclo[3.1.1]heptanes researchgate.net

| Key Advantages | Mild conditions, good functional group tolerance, access to multi-heteroatom bicyclo[3.1.1]heptanes. | researchgate.net |

Diastereoselective Synthetic Routes to Functionalized 6,6-Dimethylbicyclo[3.1.1]heptanes

Diastereoselective synthesis of functionalized bicyclo[3.1.1]heptane derivatives can be achieved through intramolecular photocycloaddition reactions. nih.gov Specifically, optically active 1,3-bridged cyclobutanes possessing the bicyclo[3.1.1]heptane ring system have been produced from the UV irradiation of certain α,β,γ,δ-unsaturated esters. nih.gov

In these photocycloaddition reactions, a notable preference for endo-stereochemistry at the C-6 bridgehead position was observed in the resulting cross-adducts. nih.gov This stereochemical control is a critical aspect of the synthesis, allowing for the specific formation of one diastereoisomer over others. The ability to dictate the stereochemistry is fundamental in the synthesis of complex molecules, particularly for applications in medicinal chemistry and natural product synthesis. The stereoselectivity of such reactions is a key factor in producing compounds with specific biological activities. jst.go.jp

Table 3: Diastereoselective Intramolecular Photocycloaddition

Feature Description Source
Reaction Type Intramolecular Photocycloaddition nih.gov
Starting Material α,β,γ,δ-Unsaturated esters nih.gov
Energy Source UV Irradiation nih.gov
Product Optically active bicyclo[3.1.1]heptane derivatives nih.gov

| Stereochemical Outcome | Preference for endo-stereochemistry at the C-6 bridgehead. | nih.gov |

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles have been successfully applied to the synthesis of derivatives of this compound. A notable example is the enantiospecific Biginelli reaction using (+)-myrtenal as a chiral substrate. eurekaselect.com This reaction leads to the formation of ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. eurekaselect.com

A key feature of this synthesis is the use of ethyl lactate (EL) as a green solvent. eurekaselect.com Ethyl lactate is a bio-based solvent, derived from renewable resources, and is biodegradable, making it an environmentally benign alternative to conventional organic solvents. The reaction proceeds by mixing ethyl acetoacetate, urea, and (-)-(1R)-myrtenal in ethyl lactate under moderate heating. eurekaselect.com This process represents the first example of an enantiospecific Biginelli reaction and highlights the utility of readily available, chiral monoterpenes like myrtenal (B1677600), which are derived from the bicyclo[3.1.1]heptane framework, in sustainable synthesis. eurekaselect.commdpi.commdpi.com The use of such unconventional, sustainable media is an efficient approach in modern organic synthesis. unito.it

Table 4: Green Synthesis via Enantiospecific Biginelli Reaction

Component Role / Type Significance Source
Substrate (+)-Myrtenal Chiral aldehyde derived from the bicyclo[3.1.1]heptane skeleton. eurekaselect.com
Other Reactants Ethyl acetoacetate, Urea Components for the Biginelli condensation. eurekaselect.com
Solvent Ethyl Lactate (EL) Green, bio-based, and biodegradable solvent. eurekaselect.com
Reaction Enantiospecific Biginelli Reaction Environmentally friendly multicomponent reaction. eurekaselect.com

| Product | Chiral dihydropyrimidinone derivative | Synthesis achieved under eco-friendly conditions. | eurekaselect.com |

Reaction Mechanisms and Chemical Transformations of 6,6 Dimethylbicyclo 3.1.1 Heptane Derivatives

Mechanistic Studies of Ring Expansion and Contraction

The strained four-membered ring within the 6,6-dimethylbicyclo[3.1.1]heptane skeleton makes its derivatives susceptible to ring expansion and contraction reactions, often driven by the release of ring strain.

Ring Expansion:

Ring expansion reactions of this compound derivatives are frequently observed under acidic conditions. For instance, the acid-catalyzed hydration of α-pinene and β-pinene can lead to ring-expanded products with bornane and fenchane skeletons. rsc.orgrsc.org This transformation proceeds through a carbocationic intermediate, where a Wagner-Meerwein rearrangement facilitates the expansion of the four-membered ring to a less strained five-membered ring.

A notable example is the semipinacol rearrangement of α-pinene derivatives. Electrophilic activation of the double bond in certain pinene-derived cyclobutanols can trigger a strain-accelerated semipinacol rearrangement, resulting in a selective cleavage of the C1-C4 bond and expansion to a bicyclo[2.2.1]heptane system. escholarship.orgnih.gov The pinacol rearrangement of vicinal diols on the pinane (B1207555) skeleton also serves as a classic method for ring expansion. synarchive.commasterorganicchemistry.comwikipedia.orgpearson.com

Ring Contraction:

While less common than expansion, ring contraction of the bicyclo[3.1.1]heptane framework can occur under specific conditions. These reactions are a key strategy for synthesizing smaller, more strained ring systems from more accessible larger ones. wikipedia.org Cationic rearrangements, such as a Wagner-Meerwein shift, can lead to ring contraction if a more stable carbocation is formed. etsu.edu For example, the rearrangement can proceed through the loss of a leaving group and the migration of an endocyclic bond to the resulting carbocation. acs.org

Photochemical reactions also provide a pathway for ring contraction. For instance, the photoisomerization of 6,6-dimethylbicyclo[3.1.1]heptan-2-ones (verbanones) in methanol can lead to the formation of unsaturated aldehydes, which can be considered products of a formal ring contraction. cdnsciencepub.com

Stereochemical Control and Diastereoselectivity in this compound Reactions

The rigid, bridged structure of the this compound skeleton, particularly the steric hindrance imposed by the gem-dimethyl group at C6, plays a crucial role in directing the stereochemical outcome of reactions.

High diastereoselectivity is a hallmark of many reactions involving this framework. For example, the alkylation of (+)-nopinone, a ketone derivative of this compound, can be achieved with a high degree of kinetic control to yield specific diastereomers. sci-hub.seresearchgate.net The steric bulk of the gem-dimethyl bridge effectively shields one face of the molecule, directing the approach of reagents to the opposite, less hindered face.

This steric control is also evident in reduction reactions. The diastereoselective reduction of both ester and O-methyl oxime functionalities attached to the this compound ring has been demonstrated. sci-hub.seacs.org The conformation of the cyclohexane (B81311) ring within the bicyclic system, which can adopt either a boat or chair-like arrangement, also influences the stereochemical course of these reactions. sci-hub.se Furthermore, stereoselective dihydroxylation of pinane-based oxadiazoles has been achieved with high stereospecificity. mdpi.comnih.gov

The hydrovinylation of nopadiene, a diene derivative, catalyzed by a ruthenium complex, proceeds with 1,4-addition of ethylene, a regioselectivity attributed to the strain of the bicyclo[3.1.1]heptane ring system in the proposed intermediate. mdpi.com

Rearrangement Reactions within the Bicyclo[3.1.1]heptane Framework

The inherent strain in the bicyclo[3.1.1]heptane system makes it prone to a variety of rearrangement reactions, which can be initiated by heat or acid catalysis.

Thermal isomerization of pinane derivatives leads to a variety of rearranged products. The pyrolysis of (+)-cis- and (-)-trans-pinane in a flow-type reactor demonstrates significant differences in reactivity and selectivity. nih.gov These reactions can yield acyclic monoterpenes such as (-)-β-citronellene and (+)-isocitronellene. nih.gov

The thermal isomerization of α-pinene and β-pinene has been studied both in solvent-free and solvent-based systems. acs.orgresearchgate.net These isomerizations can proceed through different reaction pathways, leading to products like limonene and allo-ocimene. researchgate.net The product distribution is dependent on factors such as temperature, residence time, and the partial pressure of the hydrocarbon. archive.org

Acid-catalyzed rearrangements of this compound derivatives, particularly those of α-pinene and β-pinene, have been extensively studied. These reactions typically proceed through carbocationic intermediates and are often characterized by Wagner-Meerwein rearrangements. rsc.org

The hydration of α-pinene and β-pinene in the presence of acid can lead to a common intermediate that can then undergo ring expansion to form bornane and fenchane derivatives, or ring opening to yield p-menthane derivatives. rsc.orgrsc.org The specific products formed are dependent on the reaction conditions, including the nature of the acid and the solvent. rsc.org For example, the reaction of pinan-2-ols in aqueous dioxane versus acetic acid yields different product distributions, highlighting the influence of the solvent on the rearrangement pathways. rsc.org

Pinacol-type rearrangements are also a prominent feature of the acid-catalyzed chemistry of this system. masterorganicchemistry.comwikipedia.orgpearson.com These rearrangements involve the 1,2-migration of an alkyl or aryl group in a vicinal diol to an adjacent carbocationic center.

Functional Group Interconversions on the this compound Skeleton

The this compound skeleton can be functionalized through a variety of reactions, including oxidation and reduction, which allow for the interconversion of different functional groups.

Oxidation:

The oxidation of derivatives of this compound can yield a range of oxygenated products. For instance, the oxidation of β-pinene with acidic potassium permanganate in acetone can selectively produce nopinone. google.com Nopinone can then be further oxidized to this compound-2,3-dione. google.com The oxidation of verbenone, an unsaturated ketone derivative, can also be employed to introduce further oxygen functionality. google.com

Reduction:

The reduction of ketones on the this compound skeleton, such as (+)-nopinone, can be performed with high diastereoselectivity using reagents like sodium borohydride in the presence of aluminum chloride. sci-hub.seacs.org The stereochemical outcome of these reductions is influenced by the steric hindrance of the gem-dimethyl group, which directs the hydride attack to the less hindered face of the carbonyl group. sci-hub.se The reduction of various functional groups, including esters and oximes, attached to the pinane framework has also been explored, with the stereochemistry of the products being a key consideration. sci-hub.seacs.org

Interactive Data Tables

Table 1: Products of Acid-Catalyzed Hydration of α-Pinene
ReactantReaction ConditionsMajor Product TypesReference
α-PineneAqueous AcidBornane derivatives, Fenchane derivatives, p-Menthane derivatives rsc.orgrsc.org
Table 2: Diastereoselective Reduction of a Nopinone Derivative
SubstrateReducing AgentKey FeatureReference
(+)-Nopinone derivative (ester and O-methyl oxime)NaBH4-AlCl3High diastereoselectivity due to steric hindrance from the gem-dimethyl group. sci-hub.seacs.org

Halogenation and Related Derivatizations

The introduction of halogen atoms onto the this compound framework, also known as the pinane skeleton, is a key transformation that opens avenues for a variety of further functionalizations. The direct halogenation of the saturated parent alkane, pinane, typically proceeds via a free-radical mechanism, often initiated by UV light or heat. The regioselectivity of this reaction is governed by the relative stability of the resulting carbon radicals, with tertiary hydrogens being more susceptible to abstraction than secondary or primary hydrogens.

Free-radical chlorination of alkanes is notoriously unselective, often leading to a mixture of monochlorinated and polychlorinated products at various positions. In the case of pinane, this would result in a complex mixture of chloro-isomers, making purification challenging.

Conversely, free-radical bromination exhibits significantly higher selectivity for the most substituted carbon atom. This is attributed to the fact that the hydrogen abstraction step by a bromine radical is endothermic, and according to Hammond's postulate, the transition state more closely resembles the resulting radical intermediate. Consequently, the stability differences between primary, secondary, and tertiary radicals are more pronounced in the transition state for bromination, leading to a strong preference for the formation of the most stable radical. For the this compound system, this would favor substitution at the tertiary bridgehead positions (C-1 and C-5) if they were sterically accessible, and at other tertiary or secondary positions otherwise.

While direct halogenation of pinane is a fundamental transformation, many halogenated derivatives are synthesized from unsaturated precursors like α-pinene and β-pinene. For instance, the hydrochlorination of α-pinene has been shown to yield a mixture of products, including bornyl chloride, through Wagner-Meerwein rearrangements.

A specific example of a halogenated derivative is 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one. This compound can be synthesized and subsequently used as a precursor for other derivatives, such as apoverbenone, through dehydrobromination using reagents like lithium bromide and lithium carbonate in dimethyl sulfoxide.

The table below summarizes the expected reactivity and selectivity for the free-radical halogenation of pinane.

Introduction of Nitrogen-Containing Moieties

The incorporation of nitrogen-containing functional groups into the this compound skeleton is of significant interest due to the potential biological activities of the resulting compounds. A variety of synthetic strategies have been developed to introduce amino, amido, and other nitrogenous moieties into this bicyclic system, often starting from functionalized derivatives of pinane.

One common approach involves the derivatization of naturally occurring, optically active precursors such as (-)-α-pinene and (-)-β-pinene. For example, isopinocarveol, which can be prepared from (-)-α-pinene, has been utilized in the stereoselective synthesis of pinane-based 2-amino-1,3-diols. This synthesis proceeds through the formation of a condensed oxazolidin-2-one intermediate, with the stereochemistry confirmed by spectroscopic methods. Similarly, (-)-myrtenol, a derivative of β-pinene, has been converted into a library of pinane-based 1,3-diaminoalcohols and 5-aminomethyloxazolidin-2-ones.

Another strategy involves the synthesis of amides and quaternary ammonium salts. For instance, (-)-cis-myrtanic and (-)-myrtenic acids have been used as starting materials for the synthesis of complex quaternary ammonium compounds. The synthesis typically involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a diamine and subsequent quaternization.

The Ritter reaction provides a powerful method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid. chemistrysteps.com This reaction could be applied to tertiary alcohols derived from the this compound skeleton or to unsaturated derivatives like α-pinene and β-pinene to introduce amide functionalities.

Furthermore, sulfenimines based on pinane hydroxythiols have been synthesized. These compounds are prepared from the corresponding pinane-based starting materials and exhibit antimicrobial activity.

The following table provides a summary of different approaches for the introduction of nitrogen-containing moieties into the this compound framework, along with the corresponding starting materials and resulting nitrogen-containing compounds.

Structural Elucidation and Conformational Analysis of 6,6 Dimethylbicyclo 3.1.1 Heptane Systems

Advanced Spectroscopic Characterization Techniques

A combination of modern spectroscopic methods provides a detailed picture of the molecular architecture of 6,6-dimethylbicyclo[3.1.1]heptane systems, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[3.1.1]heptane derivatives. researchgate.netkoreascience.kr ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus, while two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) reveal connectivity and spatial proximities between nuclei, respectively.

In the ¹H NMR spectra of this compound derivatives, the chemical shifts and coupling constants of the bridgehead and methylene (B1212753) bridge protons are particularly informative. mdpi.com For instance, the difference in resonance signals for the two methyl groups on the C-6 carbon is a characteristic feature, arising from the magnetic anisotropy of the cyclobutane (B1203170) ring. mdpi.com The use of chemical shift reagents, such as Eu(dpm)₃, can help to separate overlapping proton signals, enabling a more detailed analysis of coupling constants and, consequently, the conformation of the molecule. oup.com

2D-COSY experiments are instrumental in establishing proton-proton connectivities within the bicyclic skeleton, helping to trace the spin systems. researchgate.netrsc.org For example, in a study of a vinyl-substituted this compound derivative, 2D-COSY was used to identify three isolated proton spin systems. rsc.org

NOESY experiments provide through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. researchgate.netmdpi.com For instance, a small cross-peak in the NOESY spectrum between an allylic methyl group and a bridgehead proton was used to suggest a (Z)-stereochemical assignment in a derivative. mdpi.com In another case, comprehensive 2D-NMR characterization, including NOESY, was crucial in identifying the novel structure of an anthracyclinone bearing a bicyclo[3.1.1]heptanol moiety. uow.edu.au

The following table provides an example of ¹³C NMR chemical shifts for a derivative, this compound-2-carboxylic acid, illustrating the typical chemical shift ranges for the carbon atoms in this system. np-mrd.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound-2-carboxylic acid np-mrd.org

AtomChemical Shift (ppm)
C145.5
C252.3
C328.1
C425.7
C541.2
C638.3
C733.4
C826.3 (CH₃)
C921.6 (CH₃)
C=O181.9

Note: Data is based on predicted values and may vary from experimental results.

X-ray diffraction provides the most definitive method for determining the three-dimensional structure of crystalline this compound derivatives in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation.

For example, the crystal structure of (1R,2S,3R,5R)-3-amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptane was determined by X-ray diffraction, providing a reference for comparison with its p-toluenesulfonamide (B41071) derivative. figshare.comacs.org In another study, X-ray diffraction analysis of a crystalline 2,4-dinitrophenylhydrazone derivative of a this compound system confirmed the stereochemical assignments at the exocyclic olefin and the C(3) stereocenter. mdpi.comresearchgate.net This analysis revealed two unique molecules within the unit cell, highlighting subtle conformational differences. researchgate.net The data obtained from X-ray crystallography is often used to corroborate structural assignments made through other spectroscopic techniques, such as NMR. researchgate.net

Mass spectrometry (MS) and Infrared (IR) spectroscopy are fundamental tools for the characterization of this compound derivatives. MS provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce structural features. chemicalbook.commdpi.com For instance, the NIST WebBook provides mass spectral data for various derivatives, such as this compound-2-carboxaldehyde and this compound-2-methanol. nist.govnist.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula of a compound. mdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.commdpi.com For example, in a study of N-substituted derivatives of this compound, IR spectroscopy was used to identify characteristic absorption bands for N-H and C=O stretching vibrations. mdpi.com For this compound-2,4-dione, the carbonyl (C=O) stretches in the range of 1700–1750 cm⁻¹ are a key diagnostic feature. The IR spectrum of (-)-β-pinene, a related compound, is also available for comparison. nist.gov

Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure and conformation of molecules. By analyzing the rotational spectrum, highly accurate rotational constants can be obtained, which are directly related to the moments of inertia of the molecule. This information, often combined with quantum chemical calculations, allows for the determination of the molecular geometry in the absence of intermolecular interactions present in the solid or liquid state.

Studies on related bicyclic monoterpenes like α-pinene, β-pinene, nopinone, and myrtenal (B1677600) using microwave spectroscopy have provided valuable insights into the gas-phase structures of the bicyclo[3.1.1]heptane framework. researchgate.netaip.org For instance, the gas-phase structure of α-pinene was investigated using a combination of Fourier transform microwave spectroscopy and quantum chemical calculations, leading to the determination of its r(s), r(0), and r(m) structures. aip.org These studies have highlighted significant differences between the gas-phase and solid-phase structures of these bicyclic systems. aip.org

Conformational Preferences and Dynamics of this compound

The bicyclo[3.1.1]heptane system is characterized by its rigid, bridged structure, which significantly restricts its conformational freedom. However, subtle conformational variations, such as the puckering of the six-membered ring, can have a profound impact on the molecule's properties and reactivity.

The six-membered ring in the bicyclo[3.1.1]heptane skeleton can, in principle, adopt either a bridged boat or a bridged chair conformation. oup.com However, due to the constraints imposed by the one-carbon bridge, the system is highly strained. willingdoncollege.ac.in In the parent bicyclo[3.1.1]heptane, the C-1 and C-5 bridgehead carbons are joined by a methylene bridge, forcing the six-membered ring into a boat-like conformation. willingdoncollege.ac.in

In derivatives of this compound, the conformation of the six-membered ring is a key area of investigation. Studies on related alcohols have shown that they can exist in either a "bridged boat" or "bridged chair" conformation. oup.com The specific conformation adopted can be influenced by the nature and stereochemistry of the substituents. For example, in certain alcohols, the secondary methyl group was found to always exist in a quasiequatorial position. oup.com The difference in the chemical shifts of the protons on the CH₂-7' methylene bridge in ¹H NMR spectra is characteristic of these bicyclic systems and can provide clues about the conformation. mdpi.com While larger bicycloalkanes may adopt twist-boat configurations, the rigidity of the bicyclo[3.1.1]heptane system, due to the one-carbon bridge, makes significant conformational changes energetically unfavorable.

Theoretical and Computational Investigations of 6,6 Dimethylbicyclo 3.1.1 Heptane

Quantum Chemical Calculations for Conformational Analysis

The conformational flexibility of the 6,6-dimethylbicyclo[3.1.1]heptane framework is a key determinant of its reactivity and interactions. Quantum chemical calculations are instrumental in elucidating the stable conformations and the energy barriers between them.

Conformational analysis of bicyclic systems like pinane (B1207555) involves identifying the most stable spatial arrangements of the atoms. These different arrangements, or conformers, can have distinct energies, and the molecule can interconvert between them. For simple alkanes like ethane (B1197151) and butane, these include staggered and eclipsed conformations, with staggered being lower in energy due to reduced steric hindrance. youtube.com In more complex structures like this compound, the analysis is more intricate due to the fused ring system.

Theoretical studies have shown that the bicyclo[3.1.1]heptane skeleton can exist in different conformations. The puckering of the six-membered ring is a primary contributor to its conformational isomerism. Computational methods, such as those that simulate rovibrational contours, can help quantify the presence of coexisting conformations. nih.gov For instance, in related systems, it has been shown that certain chain segments can be collapsed into a single all-trans conformation through collisional cooling in a supersonic jet expansion. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving this compound and its derivatives. DFT calculations provide insights into the potential energy surfaces of reactions, allowing for the identification of intermediates, transition states, and the determination of activation energies.

For example, DFT has been employed to study the acid-catalyzed isomerization of α-pinene, a derivative of the pinane scaffold, to camphene. researchgate.net These calculations help to elucidate the formation of the pinanyl carbonium ion intermediate. researchgate.net Similarly, the reaction of α-pinene and β-pinene with nitrate (B79036) radicals has been explored using DFT, revealing the mechanisms and major product channels. researchgate.netdocumentsdelivered.com In the case of β-pinene, the predicted products include 6,6-dimethylbicyclo[3.1.1]heptan-2-one. researchgate.net

DFT calculations are also crucial for understanding the adsorption and activation of related molecules on catalytic surfaces. For instance, studies on the adsorption of propene on silver surfaces, which can be a model for the behavior of unsaturated pinane derivatives, show that the molecule is chemisorbed and activated, leading to an elongation of the C=C bond. mdpi.com

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the structure and behavior of this compound and its derivatives. These computational techniques allow researchers to observe the time evolution of molecular structures and their interactions with the environment. youtube.com

MD simulations have been used to study the folding of proteins that incorporate amino acid residues derived from the pinane framework. nih.gov For example, the incorporation of (1S,2S,3R,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid (ABHC) into a peptide chain was investigated to understand its effect on the formation of β-sheet structures. nih.gov Such studies are valuable in the design of peptidomimetics with specific folding properties. nih.gov

Furthermore, molecular docking, a type of molecular modeling, has been used to investigate the interactions of pinane derivatives with biological targets. For instance, α-pinene has been docked into the active sites of enzymes like thymidylate synthase and δ-14-sterol reductase to predict its binding affinity and potential inhibitory activity. nih.gov These simulations provide valuable structural insights for drug discovery.

Nonadiabatic excited-state molecular dynamics (NA-ESMD) is a more advanced technique used to model the behavior of molecules after they absorb light. lanl.gov This method is particularly useful for studying the photophysics of conjugated materials and can be applied to understand the excited-state dynamics of pinane derivatives containing chromophores. lanl.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data for this compound and its analogues. These methods can accurately calculate spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies, which are essential for structural elucidation.

The prediction of NMR spectra is a significant area where computational methods have proven to be highly effective. github.io By calculating the magnetic shielding of nuclei within a molecule, it is possible to predict their chemical shifts. arxiv.org The Gauge-Including Projector Augmented Wave (GIPAW) method, for example, has been used to calculate the ¹H and ¹³C chemical shifts for derivatives of this compound in the solid state. acs.org These theoretical calculations, when compared with experimental data from techniques like ¹³C CP MAS and 2D PASS, allow for a complete structural assignment of resonances. acs.org

Similarly, computational methods are used to predict infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is particularly useful for identifying characteristic vibrational modes, such as the C=C stretching vibrations in pinene derivatives. researchgate.net The comparison of calculated and experimental spectra aids in the identification and characterization of compounds. youtube.com

Applications of 6,6 Dimethylbicyclo 3.1.1 Heptane Derivatives in Chemical Sciences

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of pinane (B1207555) derivatives, originating from naturally occurring pinenes, makes them exceptional starting materials for the synthesis of enantiomerically pure compounds. This is particularly valuable in asymmetric synthesis, where the control of stereochemistry is paramount.

Furthermore, a library of pinane-based chiral aminodiols has been prepared from natural (−)-β-pinene. These aminodiols have demonstrated their utility as effective chiral catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, showcasing another facet of their role as chiral building blocks.

Development of Ligands for Catalysis

The rigid pinane backbone is an ideal scaffold for the design of chiral ligands used in asymmetric catalysis. The steric bulk and defined stereochemistry of these ligands can effectively control the stereochemical outcome of a reaction.

Pinane-Based Chiral Tridentate Ligands

A significant area of research has been the development of pinane-based chiral tridentate ligands. digitellinc.comnih.govwikipedia.org These ligands, often aminodiols derived from (−)-β-pinene, are designed to coordinate with a metal center in a specific geometry, thereby creating a chiral environment around the catalytic site. digitellinc.comnih.govwikipedia.org The synthesis of these ligands typically involves the stereoselective epoxidation of a key allylic alcohol intermediate derived from 3-methylenenopinone, followed by ring-opening with various amines. digitellinc.comnih.govwikipedia.org The resulting aminodiols can be further modified, for instance, by ring-closure with formaldehyde (B43269) to form oxazolidines, offering a diverse library of ligands with tunable steric and electronic properties. digitellinc.comnih.govwikipedia.org

Enantioselective Catalytic Applications

Pinane-based chiral ligands have been successfully applied in a variety of enantioselective catalytic reactions. A prominent example is the addition of diethylzinc to aldehydes, where pinane-based chiral aminodiols have been shown to catalyze the formation of chiral secondary alcohols with moderate to good enantioselectivities. digitellinc.comnih.govwikipedia.org The stereochemical outcome of these reactions can be influenced by the structure of the ligand, allowing for the selective synthesis of either the (R) or (S) enantiomer of the product. wikipedia.org More broadly, the principles of using chiral ligands to induce enantioselectivity are fundamental to modern asymmetric catalysis, enabling the synthesis of complex chiral molecules with high precision.

Advanced Materials Science Applications

The unique structural features of the 6,6-dimethylbicyclo[3.1.1]heptane framework have also been harnessed in the field of materials science, particularly in the development of novel polymers and sustainable materials. The rigid and bulky nature of the pinane unit can impart desirable properties such as increased thermal stability and specific mechanical characteristics to polymers.

Pinene isomers are recognized as attractive monomers for polymer synthesis due to their olefinic functionality and chiral bicyclic structure. nih.gov The polymerization of these monomers can proceed through various mechanisms, including free radical and cationic pathways, allowing for the creation of polymers with controlled properties. nih.gov For instance, the controlled polymerization of β-pinadiene, a derivative of β-pinene, has been achieved to produce polymers where the bicyclic pinane core is retained, leading to materials with unique architectures and tunable glass transition temperatures. digitellinc.com

Furthermore, dihydropinene, also known as pinane, is being explored as a greener, bio-based alternative to traditional organic solvents in chemical synthesis. sigmaaldrich.com Its derivation from the abundant natural resource of pine tree oil makes it a more sustainable option compared to fossil-fuel-based solvents. sigmaaldrich.com Research has also demonstrated the synthesis of cyclic α-pinane carbonate from α-pinanediol, which is a potential monomer for the production of bio-based polycarbonates. rsc.org

Bioisosteric Replacements in Medicinal Chemistry Research

In medicinal chemistry, the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance its biological activity, is a crucial strategy in drug design. Derivatives of this compound have emerged as important bioisosteres.

The saturated and three-dimensional nature of the bicyclo[3.1.1]heptane scaffold offers an advantage over flat aromatic rings often found in drug molecules, potentially leading to improved pharmacokinetic properties. researchgate.netnih.gov For example, this compound derivatives have been synthesized and investigated as prostaglandin (B15479496) D2 receptor antagonists, demonstrating their potential in the development of new therapeutic agents. nih.gov

Design of Bicyclo[3.1.1]heptanes as Meta-Substituted Arene Bioisosteres

A particularly innovative application of the bicyclo[3.1.1]heptane (BCHep) scaffold is its use as a bioisosteric replacement for meta-substituted benzene (B151609) rings. researchgate.netnih.govnih.govnih.govgoogle.com While bicyclo[1.1.1]pentanes (BCPs) have been established as effective mimics for para-substituted arenes, finding a suitable three-dimensional scaffold that accurately reproduces the 120° bond vector of meta-substituents has been a significant challenge. nih.gov

Environmental Chemistry Studies Involving Derived Compounds (e.g., atmospheric fate of pinene derivatives)

Derivatives of this compound, particularly the unsaturated analogues α-pinene and β-pinene, are among the most abundant monoterpenes emitted into the Earth's atmosphere from biogenic sources. researchgate.net Their subsequent atmospheric reactions are a focal point of environmental chemistry research due to their significant impact on atmospheric composition, air quality, and climate. pnas.orgnih.govnih.gov The atmospheric fate of these compounds is primarily governed by their reactions with key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). nih.gov

These oxidation processes lead to the formation of a complex mixture of lower volatility products that can partition into the particle phase, contributing to the formation and growth of Secondary Organic Aerosol (SOA). pnas.orgacs.org SOA is a major component of atmospheric particulate matter, influencing the Earth's radiative balance and acting as cloud condensation nuclei. acs.org

Research conducted in atmospheric simulation chambers has been crucial in elucidating the mechanisms of pinene derivative degradation. For instance, studies on the photooxidation of α-pinene by OH radicals have identified major first-generation products under varying nitrogen oxide (NOx) conditions. copernicus.org Under low-NOx conditions, which are often representative of pristine forested environments, the primary products include α-pinene hydroxy hydroperoxides and pinonaldehyde. copernicus.org In contrast, under high-NOx conditions, typical of more polluted areas, pinonaldehyde is also a major product, alongside various organonitrates and peroxyacyl nitrates. copernicus.org

The ozonolysis of pinene derivatives is another critical pathway for SOA formation. The reaction of α-pinene with ozone produces a range of oxidized products, and the composition of the resulting SOA is sensitive to environmental factors such as relative humidity. nih.gov Studies have shown that as the relative humidity at which SOA is formed increases, there is a corresponding decrease in the viscosity of the aerosol particles. nih.gov This change is accompanied by an increase in the contribution of carboxylic acids and a decrease in higher molecular weight oligomers. nih.gov

Furthermore, accretion reactions in the particle phase are significant, leading to the formation of low-volatility dimeric compounds. nih.gov Dimer esters, for example, have been identified as major components of SOA from the ozonolysis of both α-pinene and β-pinene. nih.govpnas.org These dimers can account for a substantial fraction of the SOA mass, particularly in the early stages of particle growth, and are formed through mechanisms such as nucleophilic addition to cyclic acylperoxyhemiacetals in the particle phase. nih.govpnas.org

The yields of various oxidation products from the reaction of α-pinene with atmospheric oxidants have been quantified in numerous laboratory studies. These yields are critical parameters for atmospheric models that aim to predict air quality and climate impacts.

Yields of Selected Gas-Phase Products from the Atmospheric Oxidation of α-Pinene
OxidantProductReported Yield (%)Conditions
OH RadicalPinonaldehyde5 ± 3Atmospheric concentrations, NO <120 pptv copernicus.org
Formaldehyde11 ± 5Atmospheric concentrations, NO <120 pptv copernicus.org
Acetone19 ± 6Atmospheric concentrations, NO <120 pptv copernicus.org
O₃p-Cymene(1.6 ± 0.2) x 10⁻³Low relative humidity (<5%) nih.gov
p-CymeneIncreases by a factor of 4-8High relative humidity (70%) nih.gov
NO₃p-Cymene(3.0 ± 0.3) x 10⁻²Low relative humidity (<5%) nih.gov

In addition to oxidation, the thermal degradation of pinane and pinene isomers has been investigated. Pyrolysis experiments show that degradation of α-pinene begins with isomerization at 500 °C, and at higher temperatures (e.g., 800 °C), the formation of alkenes and aromatic compounds increases. researchgate.net Fungal biodegradation of α-pinene has also been observed, indicating that biological processes contribute to its removal from the environment. capes.gov.br

The chemical evolution of SOA derived from pinene does not stop after its initial formation. Photodegradation, or photolysis, of the organic molecules within the aerosol when exposed to UV radiation can alter the chemical composition and physical properties of the SOA, affecting its atmospheric lifetime. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Architecturally Complex 6,6-Dimethylbicyclo[3.1.1]heptanes

The synthesis of architecturally complex molecules based on the 6,6-dimethylbicyclo[3.1.1]heptane scaffold is a key area of ongoing research. Traditional methods often rely on the modification of naturally abundant α-pinene and β-pinene. researchgate.net However, recent advancements are focusing on the development of more versatile and efficient synthetic routes.

One promising approach involves the use of highly strained precursors, such as [3.1.1]propellane, which can undergo radical ring-opening reactions to introduce diverse functionalities at the bridgehead positions. researchgate.netnih.gov This method provides access to bicyclo[3.1.1]heptanes that can serve as meta-substituted arene bioisosteres, a valuable motif in drug discovery. nih.govacs.org Photocatalytic methods, including Minisci-like reactions, are also being employed to introduce heterocyclic substituents onto the bicyclo[3.1.1]heptane core under mild conditions. acs.orgnih.gov

Furthermore, cycloaddition strategies are being explored to construct the bicyclic system with a high degree of control over substitution patterns. researchgate.net For instance, the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones, catalyzed by a boronyl radical, offers a modular and atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov Lewis acid-catalyzed higher-order [8+3] cycloadditions of BCBs with troponoids have also been developed to synthesize fused hetero-bicyclic systems. chemrxiv.org The photochemical intermolecular [3σ+2σ]-cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines is another innovative method for constructing aminobicyclo[3.1.1]heptanes. nih.govacs.org

Advanced Spectroscopic Techniques for Real-time Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives is crucial for the development of more efficient and selective methodologies. Advanced spectroscopic techniques are playing a pivotal role in this endeavor.

Comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) studies have been instrumental in the structural analysis of pinane (B1207555) derivatives, providing detailed insights into their conformational characteristics. research-nexus.net The complex spin systems observed in the 1H NMR spectra of these compounds often require computer-aided analysis for full assignment. researchgate.net These detailed spectral analyses help to elucidate how the rigid and strained bicyclic structure influences the chemical environment of each nucleus.

In addition to NMR, mass spectrometry is a critical tool for the characterization of novel derivatives. mdpi.comchemrxiv.org For mechanistic studies, real-time monitoring of reactions using techniques such as in-situ NMR or rapid-injection mass spectrometry could provide invaluable data on transient intermediates and transition states. The study of thermal rearrangements of pinane-type compounds through gas-phase pyrolysis experiments, coupled with the analysis of activation parameters, has already provided deeper insights into the reaction mechanisms and intermediates. researchgate.net

Integration of Machine Learning and AI in Design and Synthesis of this compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of organic chemistry, and the study of this compound derivatives is no exception. ijsetpub.com These computational tools can be applied to several aspects of research, from the prediction of molecular properties to the design of optimal synthetic routes.

ML models can be trained on existing datasets of bicyclo[3.1.1]heptane derivatives to predict their biological activity, physicochemical properties, and spectroscopic signatures. mdpi.com This can significantly accelerate the discovery of new drug candidates or materials with desired characteristics. For instance, AI can be used to design novel prostaglandin (B15479496) D2 receptor antagonists based on the this compound scaffold, which have shown promise as antiallergic agents. nih.gov

Unexplored Chemical Reactivity and Stereocontrol of the Bicyclo[3.1.1]heptane Core

The unique and strained bicyclo[3.1.1]heptane core of this compound presents a fertile ground for the exploration of new chemical reactivity. The inherent ring strain can be harnessed to drive reactions that would not be feasible in more flexible acyclic or monocyclic systems.

While the thermal isomerization of pinane and its derivatives has been studied, there remains much to be explored regarding the controlled and selective rearrangement of the bicyclic skeleton to access novel molecular architectures. researchgate.net The development of catalytic systems that can precisely control the stereochemical outcome of reactions on the bicyclo[3.1.1]heptane core is a significant challenge and a major area of future research. nih.gov The stereoselective synthesis of derivatives through intramolecular photocycloaddition reactions has demonstrated the potential for controlling the stereochemistry at the bridgehead positions. nih.gov

Future research could focus on the selective functionalization of the methylene (B1212753) bridges, which are often less reactive than the bridgehead positions or the gem-dimethyl groups. The development of C-H activation methodologies tailored to this specific scaffold could unlock new avenues for derivatization.

Multicomponent Reactions and Modular Synthesis Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net The application of MCRs to the synthesis of complex this compound derivatives is a promising and still developing area.

Modular synthesis strategies, where complex molecules are assembled from a set of interchangeable building blocks, are also highly attractive. nih.gov The development of a diverse toolkit of functionalized bicyclo[3.1.1]heptane building blocks would enable the rapid generation of libraries of compounds for screening purposes. For example, a modular approach to synthesizing pyridine-substituted cyclopentanes has been developed using a related bicyclic system. researchgate.net The synthesis of highly functionalized bicyclo[3.1.1]heptanes with multiple substituents has been achieved through a modular [2σ + 2σ] radical cycloaddition. nih.gov These strategies, combined with the development of robust and versatile building blocks derived from this compound, will undoubtedly accelerate the exploration of this unique chemical space.

Q & A

Q. What are the key thermodynamic properties of this compound, and how can these properties inform experimental design?

  • Methodological Answer : The following thermodynamic data are critical for reaction optimization and purification:
PropertyValueMethodReference Temperature (K)Source
Boiling Point (Tboil)439.2 KN/AN/AAldrich Chemical
Enthalpy of Vaporization (ΔvapH)46.1 kJ/molStatic method306 KStephenson et al.

These values guide distillation protocols and solvent selection. For instance, low ΔvapH (~44.9 kJ/mol at 308 K) suggests volatility under mild vacuum, enabling gentle isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields of this compound derivatives reported across studies?

  • Methodological Answer : Discrepancies often arise from purity variations in starting materials or catalytic conditions. For example:
  • Purity Assessment : Suppliers report assay values ranging from 98% to 99% for homopolymers of 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane. Rigorous pre-synthesis analysis (e.g., HPLC, NMR) is recommended to verify starting material quality .
  • Catalytic Optimization : Derivatives like 2,6,6-trimethylbicyclo[3.1.1]hept-3-ylamine show improved yields when synthesized via Pd-catalyzed amination versus traditional methods. Systematic screening of catalysts (e.g., Pd/C vs. Ni) and solvents (polar aprotic vs. ethers) can resolve yield inconsistencies .

Q. What computational approaches are validated for predicting stereochemical outcomes in ring-opening reactions of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict activation barriers for ring-opening pathways. For example, the energy barrier for acid-catalyzed ring-opening of this compound-2-methanol acetate is ~25 kcal/mol, favoring endo transition states .
  • Quantitative Structure-Property Relationship (QSPR) : Neural network models correlate substituent effects (e.g., methyl vs. ethyl groups) with reaction rates. These models are trained on datasets of bicyclic monoterpenes and validated against experimental kinetics .

Q. What methodological considerations are critical when evaluating this compound derivatives as prostaglandin D2 (PGD2) receptor antagonists?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled [³H]-PGD2 in competitive binding studies. Derivatives like S-5751 (a this compound analog) exhibit IC50 values of 0.3 nM, requiring strict control of assay pH (7.4) and temperature (25°C) to avoid false negatives .
  • Selectivity Profiling : Test against related receptors (e.g., EP2, TP) to confirm specificity. Structural modifications, such as introducing a 2-methylene group, enhance selectivity by 100-fold compared to unsubstituted analogs .

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